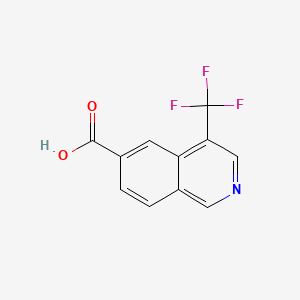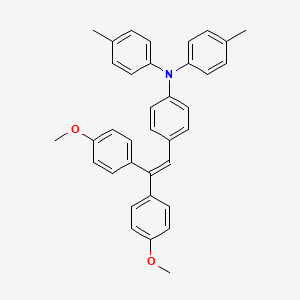
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a vinyl group substituted with two 4-methoxyphenyl groups and an aniline moiety substituted with two p-tolyl groups. Its molecular structure contributes to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline typically involves a multi-step process. One common method includes the following steps :
Formation of the Vinyl Intermediate: The initial step involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The mixture is refluxed for several hours, followed by quenching with aqueous hydrochloric acid and extraction with dichloromethane.
Coupling Reaction: The resulting intermediate is then subjected to a coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and potassium acetate in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2,2-bis(4-methoxyphenyl)vinyl)benzene: Similar structure but with a benzene core.
2,2-Bis(4-methoxyphenyl)propane: Similar methoxyphenyl groups but different core structure.
Uniqueness
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is unique due to its combination of vinyl and aniline moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C36H33NO2 |
|---|---|
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
N-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H33NO2/c1-26-5-15-31(16-6-26)37(32-17-7-27(2)8-18-32)33-19-9-28(10-20-33)25-36(29-11-21-34(38-3)22-12-29)30-13-23-35(39-4)24-14-30/h5-25H,1-4H3 |
Clave InChI |
HAWAKYAYFZBXDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
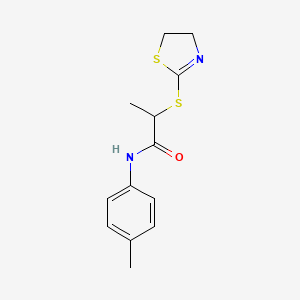
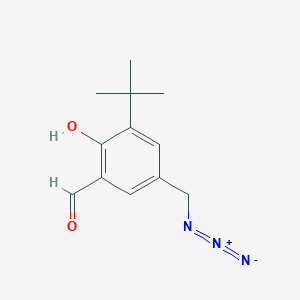
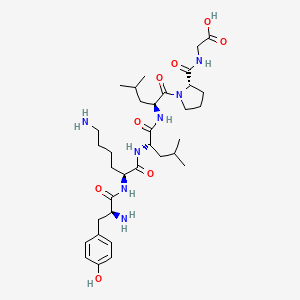
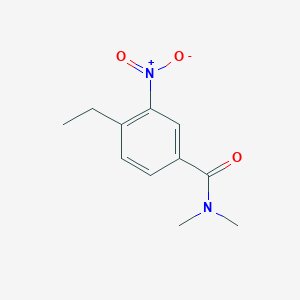
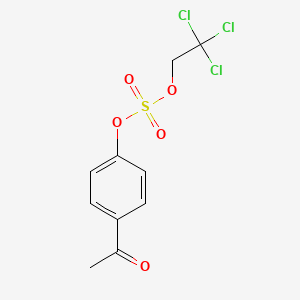
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
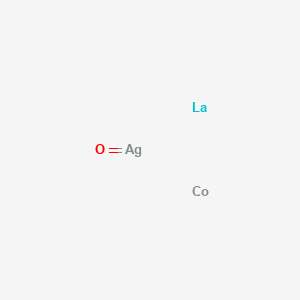
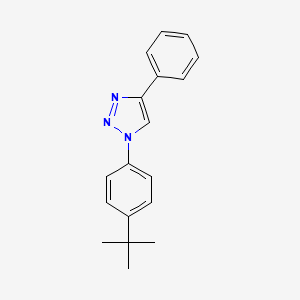
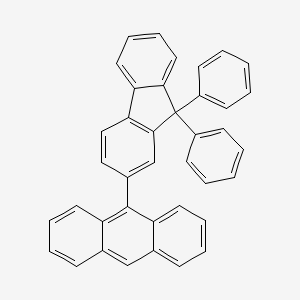
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
silane](/img/structure/B12522793.png)
